Kushenol A

Vue d'ensemble

Description

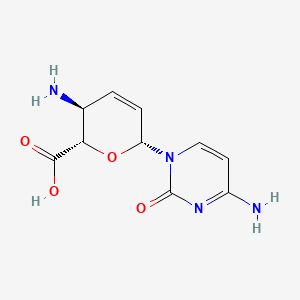

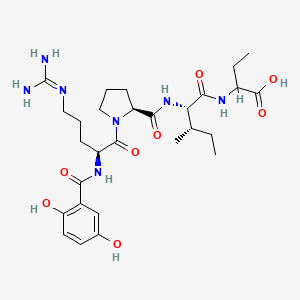

Kushenol A, also known as Leachianone E, is a flavonoid antioxidant isolated from the root of Sophora flavescent . It is a non-competitive tyrosinase inhibitor that blocks the conversion of L-tyrosine to L-DOPA . It has inhibitory effects on alpha-glucosidase and β-amylase . It is also used in cosmetics for skin whitening and aging .

Molecular Structure Analysis

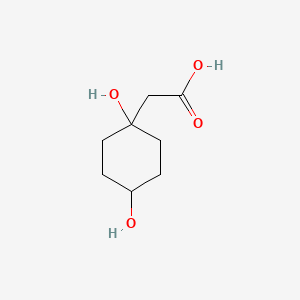

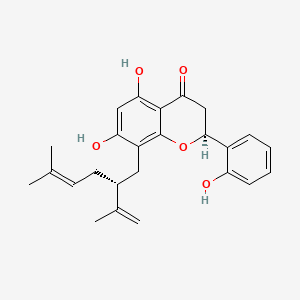

Kushenol A has a molecular formula of C25H28O5 . Its average mass is 408.487 Da and its monoisotopic mass is 408.193665 Da .Chemical Reactions Analysis

Kushenol A is a non-competitive tyrosinase inhibitor, which means it can block the conversion of L-tyrosine to L-DOPA . This is a key reaction in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .Physical And Chemical Properties Analysis

Kushenol A has a molecular formula of C25H28O5 and a molecular weight of 408.49 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique

Dermatology: Psoriasis Treatment

Kushenol A has been studied for its potential in treating psoriasis, a chronic inflammatory skin condition. Research indicates that Kushenol A can significantly reduce the Psoriasis Area and Severity Index (PASI) scores, epidermal thickening, and inflammatory factors in psoriasis-like skin lesions . It modulates metabolites involved in sphingolipid and linoleic acid metabolism, which are crucial in skin health.

Oncology: Cancer Cell Migration and Invasion

In oncology, Kushenol A is part of a compound mixture known as Compound Kushen Injection (CKI), which has shown effects on the migration and invasion of various cancer cell lines . CKI disrupts the cell cycle and induces apoptosis, particularly in breast cancer cells, without affecting cell viability, suggesting a potential role in controlling cancer metastasis.

Cardiology: Anti-Inflammatory Effects

Kushenol A exhibits anti-inflammatory properties that could be beneficial in cardiology. It suppresses the production of inflammatory mediators like NO, PGE2, and various interleukins in macrophages . These effects are mediated through the inhibition of STAT1, STAT6, and NF-κB activations, which are key players in inflammatory responses.

Virology: Antiviral Potential

While specific studies on Kushenol A’s antiviral properties are limited, its anti-inflammatory and antioxidative stress activities suggest potential applications in virology. By modulating the body’s inflammatory response and oxidative stress, Kushenol A could potentially aid in the management of viral infections .

Pain Management: Analgesic Properties

The anti-inflammatory properties of Kushenol A also lend themselves to pain management. By inhibiting inflammatory mediators and oxidative stress, Kushenol A could potentially reduce pain associated with various conditions, offering an alternative to traditional pain medications that may have adverse side effects .

Inflammation Treatment: Atopic Dermatitis

Kushenol A has shown promise in treating atopic dermatitis (AD), a chronic inflammatory skin disease. It reduces clinical symptoms, ear thickening, and scratching behavior in AD models by suppressing thymic stromal lymphopoietin (TSLP) production, which is involved in the inflammatory pathway of AD .

Mécanisme D'action

Target of Action

Kushenol A, a flavonoid antioxidant, primarily targets tyrosinase and alpha-glucosidase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, the pigment responsible for skin color . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars .

Mode of Action

Kushenol A acts as a non-competitive inhibitor of tyrosinase, blocking the conversion of L-tyrosine to L-DOPA . This inhibition can lead to skin whitening effects, as it reduces melanin production . Additionally, Kushenol A exhibits inhibitory effects on alpha-glucosidase , which could potentially influence carbohydrate metabolism.

Biochemical Pathways

It’s known that kushenol a can upregulate the activation ofNrf2 and Akt in the PI3K-Akt signaling pathway . This pathway plays a key role in cellular processes such as cell growth, proliferation, and survival .

Result of Action

Kushenol A has been shown to have anti-inflammatory and anti-oxidative stress activities . It can suppress the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . Additionally, Kushenol A can prevent DNA damage and cell death by upregulating the endogenous antioxidant defense system .

Action Environment

The action, efficacy, and stability of Kushenol A can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and anti-oxidative stress effects were observed in specific cell culture conditions . .

Safety and Hazards

Kushenol A is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a risk of serious damage to health by prolonged exposure . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment such as a NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended when handling Kushenol A .

Orientations Futures

While the specific future directions for Kushenol A research are not mentioned in the search results, its potential applications in cosmetics for skin whitening and aging suggest that future research could focus on further understanding its mechanism of action and optimizing its use in these areas .

Propriétés

IUPAC Name |

(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3/t16-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMVWVBHWHRGD-MWTRTKDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318374 | |

| Record name | Kushenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kushenol A | |

CAS RN |

99217-63-7 | |

| Record name | Kushenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99217-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kushenol A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LW4HSS6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.